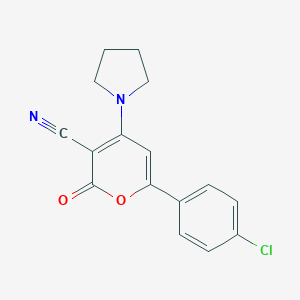
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile reduces the activity of glutamate, which is known to be involved in the pathophysiology of many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been shown to have a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its high selectivity for the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its relatively low potency, which can make it challenging to achieve therapeutic effects in vivo.
Orientations Futures
There are several potential future directions for research on 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in humans, and development of more potent analogs of the compound. Additionally, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile may be useful in the development of new diagnostic tools for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 6-(4-chlorophenyl)-2-oxo-2H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with pyrrolidine and sodium ethoxide to form the final product, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating efficacy in reducing symptoms in animal models of these disorders.
Propriétés
Nom du produit |
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-11(4-6-12)15-9-14(19-7-1-2-8-19)13(10-18)16(20)21-15/h3-6,9H,1-2,7-8H2 |
Clé InChI |
WAYWQMQWDROCSU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



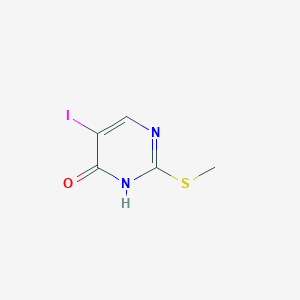
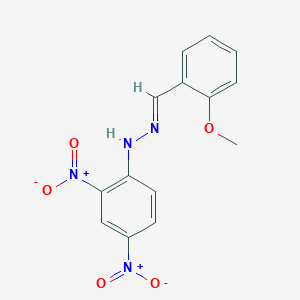

![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
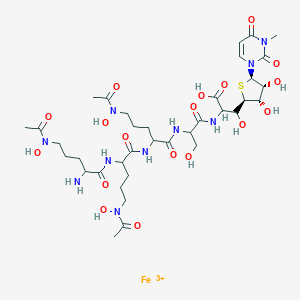
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

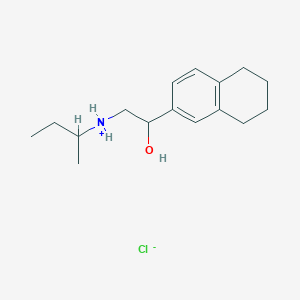
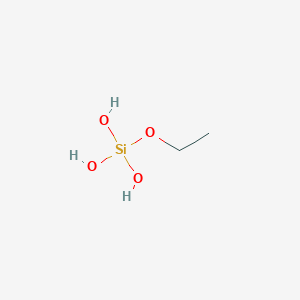



![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
